Ebp 520;sch 503034 Ebp 520;sch 503034
Brand Name: Vulcanchem
CAS No.:
VCID: VC17958745
InChI: InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)
SMILES:
Molecular Formula: C27H45N5O5
Molecular Weight: 519.7 g/mol

Ebp 520;sch 503034

CAS No.:

Cat. No.: VC17958745

Molecular Formula: C27H45N5O5

Molecular Weight: 519.7 g/mol

* For research use only. Not for human or veterinary use.

Ebp 520;sch 503034 -

Specification

Molecular Formula C27H45N5O5
Molecular Weight 519.7 g/mol
IUPAC Name N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Standard InChI InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)
Standard InChI Key LHHCSNFAOIFYRV-UHFFFAOYSA-N
Canonical SMILES CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C

Introduction

Chemical and Structural Profile of Ebp 520;sch 503034

Molecular Identity and Synonyms

Ebp 520;sch 503034 (Boceprevir) is a synthetic peptidomimetic compound with the systematic name N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[N-(tert-butylcarbamoyl)-3-methylvalyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide. Its molecular formula is C₂₇H₄₅N₅O₅, with a molecular weight of 519.68 g/mol . The compound is identified by multiple synonyms, including Boceprevir D9, SCHEMBL1026810, and DTXSID00870346, and is registered under CAS number 394730-60-0 .

Structural Characteristics

Boceprevir features a bicyclic proline scaffold fused with a cyclobutane ring, critical for its binding affinity to the HCV NS3 protease active site. The 3D conformation reveals a rigid, compact structure that mimics the natural substrate of the protease, enabling competitive inhibition . The stereochemistry at multiple chiral centers (e.g., the R and S configurations at positions 1, 2, and 5 of the azabicyclohexane moiety) is essential for its antiviral activity .

Table 1: Key Molecular Properties of Ebp 520;sch 503034

PropertyValueSource
Molecular FormulaC₂₇H₄₅N₅O₅
Molecular Weight519.68 g/mol
CAS Number394730-60-0
SMILES NotationC@12C@(C1(C)C)CN(C(=O)C@HC(C)(C)C)[C@H]2C(NC(C(=O)C(N)=O)CC1CCC1)=O
Solubility180 mg/mL in DMSO; <0.1 mg/mL in H₂O

Pharmacological and Mechanistic Profile

Mechanism of Action

Boceprevir is a reversible, active-site inhibitor of the HCV NS3/4A serine protease, which is responsible for cleaving the viral polyprotein into functional components. By binding to the protease with high affinity (KiK_i in the nanomolar range), it prevents viral replication in infected hepatocytes . The compound’s ketoamide group forms a covalent but reversible bond with the protease’s catalytic serine residue (Ser139), blocking substrate access .

Pharmacokinetic Interactions

Boceprevir is metabolized primarily via hepatic CYP3A4 and aldoketoreductases, and it acts as a strong inhibitor of CYP3A4, leading to clinically significant drug-drug interactions. A pivotal study demonstrated that coadministration with atorvastatin (a CYP3A4 substrate) increased atorvastatin’s AUC<sub>inf</sub> by 2.3-fold and C<sub>max</sub> by 2.7-fold, necessitating dose adjustments . In contrast, pravastatin (which relies on OATP1B1 transport) showed a milder interaction, with a 1.63-fold increase in AUC<sub>inf</sub>, likely due to Boceprevir’s inhibition of OATP1B1 (IC₅₀ = 18 μM) .

Table 2: Pharmacokinetic Effects of Boceprevir on Statins

ParameterAtorvastatin AloneAtorvastatin + BoceprevirPravastatin AlonePravastatin + Boceprevir
AUC<sub>inf</sub> (ng·h/mL)95.021499.1145
C<sub>max</sub> (ng/mL)10.327.737.446.9
T<sub>max</sub> (h)2.254.001.501.50
t<sub>1/2</sub> (h)8.816.734.101.76
CL/F (L/h)498210673343
Data derived from .

Clinical Applications and Efficacy

Hepatitis C Virus Treatment

Boceprevir, combined with peginterferon-α and ribavirin, significantly improved sustained virologic response (SVR) rates in HCV genotype 1 patients. In phase III trials, SVR rates increased from 38% with placebo to 66–75% with Boceprevir-based therapy, reducing treatment duration from 48 to 28 weeks in responders . The compound is particularly effective in patients with the IL28B CC genotype, achieving SVR rates exceeding 80% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator